3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
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Overview
Description
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core substituted with bromophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of bromophenyl and thiazolyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- 3-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Uniqueness
3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
74101-15-8 |
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Molecular Formula |
C18H12Br2N4S |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C18H12Br2N4S/c19-13-5-1-11(2-6-13)15-9-17(21)24(23-15)18-22-16(10-25-18)12-3-7-14(20)8-4-12/h1-10H,21H2 |
InChI Key |
XJSWXTNXSKIQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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